molecular formula C21H23ClN2O2 B5918096 N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B5918096
M. Wt: 370.9 g/mol
InChI Key: FYOTYJCZGYEDDR-RGEXLXHISA-N
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Description

N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a diethylamino group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with diethylamine to form an intermediate, which is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(2-chlorophenyl)-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
  • N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-ethylbenzamide

Uniqueness

N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group, in particular, enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-4-24(5-2)21(26)19(14-17-8-6-7-9-18(17)22)23-20(25)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3,(H,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOTYJCZGYEDDR-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=CC=C1Cl)/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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